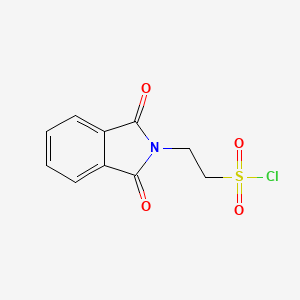
2-Phthalimidoethanesulfonyl chloride
Cat. No. B1582279
Key on ui cas rn:
4403-36-5
M. Wt: 273.69 g/mol
InChI Key: HCPVYBCAYPMANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06313312B1
Procedure details


A suspension of taurine (8.0 g, 63.9 mmol) and potassium acetate (6.7 g, 68.3 mmol) in acetic acid was refluxed for 15 min. Phthalic anhydride (10.1 g, 68.4 mmol) was added and the solution was refluxed for 3 h. The reaction was cooled to room temperature and the solid was filtered off, washed with cold acetic acid and dried under vacuum at 100° C. to give a white solid. The solid (14.3 g, 54.7 mmol) was suspended in toluene (50 ml) and phosphorus pentachloride (8.12 g, 39.0 mmol) was added under nitrogen. The reaction mixture was heated under reflux for 1 h. Further phosphorus pentachloride (8.12 g, 39.0 mmol) was added and the reaction mixture was refluxed for 2.5 h. The brownish solution was decanted from the small amount of solid formed and then concentrated in vacuo, the residue was poured onto ice:water (50:50, lOOmIl) and filtered. The solid was dried for 16 h in vacuo at 45° C. to give a pale brown solid (6.4 g, 34%).

Name
potassium acetate
Quantity
6.7 g
Type
reactant
Reaction Step One



[Compound]
Name
solid
Quantity
14.3 g
Type
reactant
Reaction Step Three




Name
Yield
34%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][S:4]([OH:7])(=O)=[O:5].C([O-])(=O)C.[K+].[C:13]1(=O)[O:18][C:16](=[O:17])[C:15]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]12.P(Cl)(Cl)(Cl)(Cl)[Cl:25]>C(O)(=O)C.C1(C)C=CC=CC=1>[O:17]=[C:16]1[C:15]2[C:14](=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:13](=[O:18])[N:1]1[CH2:2][CH2:3][S:4]([Cl:25])(=[O:7])=[O:5] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCS(=O)(=O)O
|
|
Name
|
potassium acetate
|
|
Quantity
|
6.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
10.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Step Three
[Compound]
|
Name
|
solid
|
|
Quantity
|
14.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
8.12 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
8.12 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 15 min
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was refluxed for 3 h
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold acetic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 100° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was refluxed for 2.5 h
|
|
Duration
|
2.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The brownish solution was decanted from the small amount of solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was poured onto ice:water (50:50, lOOmIl)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried for 16 h in vacuo at 45° C.
|
|
Duration
|
16 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CCS(=O)(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.4 g | |
| YIELD: PERCENTYIELD | 34% | |
| YIELD: CALCULATEDPERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
